4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid (CAS: 1489257-81-9) is a highly functionalized heterocyclic building block engineered for advanced medicinal chemistry and agrochemical development. Characterized by its unique combination of a conformationally restricting 4-chloro substituent and a highly lipophilic 5-(3-methylbutyl) (isopentyl) chain, this compound is prioritized when target applications demand enhanced membrane permeability and deep hydrophobic pocket anchoring. In procurement contexts, it serves as a critical starting material for synthesizing complex pyrazole-3-carboxamides, offering superior organic solubility, predictable regioselectivity, and built-in metabolic stability compared to generic, unsubstituted pyrazole equivalents [1].
Substituting this compound with more common analogs, such as 5-methyl-1H-pyrazole-3-carboxylic acid or unsubstituted 1H-pyrazole-3-carboxylic acid, introduces critical liabilities in both synthesis and downstream performance. Shorter alkyl chains fail to provide the necessary hydrophobic interactions required for high-affinity binding in lipid-rich targets, such as GPCRs or succinate dehydrogenase enzymes, leading to weaker efficacy profiles [1]. Furthermore, lacking the 4-chloro substitution leaves the pyrazole core vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the biological half-life of the final product [2]. From a processability standpoint, the absence of the bulky isopentyl group results in highly polar intermediates that suffer from poor solubility in standard aprotic coupling solvents and yield complex regioisomer mixtures during N-alkylation, complicating high-throughput synthesis workflows and increasing purification costs [3].
The presence of the 3-methylbutyl (isopentyl) group significantly increases the lipophilicity of the resulting amides compared to shorter-chain analogs. While a standard 5-methyl substitution contributes minimally to the partition coefficient, the isopentyl chain provides a robust hydrophobic anchor, driving the fragment cLogP up by nearly 1.5 units [1]. This is critical for penetrating fungal cell walls or binding to deep transmembrane domains.
| Evidence Dimension | Calculated Fragment LogP (cLogP) Contribution |
| Target Compound Data | +1.8 to +2.2 LogP units (isopentyl group contribution) |
| Comparator Or Baseline | 5-methyl-1H-pyrazole-3-carboxylic acid (+0.5 LogP units) |
| Quantified Difference | Approx. 1.5 log units higher lipophilicity |
| Conditions | In silico fragment-based property prediction for resulting carboxamides |
Enables the synthesis of highly permeable compounds capable of anchoring into deep hydrophobic binding sites without requiring late-stage structural modifications.
Unsubstituted pyrazoles are highly susceptible to oxidative metabolism at the C4 position by hepatic enzymes. By procuring a scaffold that is pre-halogenated with a chlorine atom at this exact position, chemists effectively block this metabolic soft spot. Compared to 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid, the 4-chloro derivative exhibits superior resistance to C4-hydroxylation [1].
| Evidence Dimension | Metabolic Stability (Site of Metabolism Blocking) |
| Target Compound Data | C4 position fully blocked by chlorine, preventing oxidation |
| Comparator Or Baseline | 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid (unsubstituted at C4) |
| Quantified Difference | Elimination of C4-hydroxylation liability |
| Conditions | Standard liver microsome (HLM) stability assays for pyrazole cores |
Procuring the pre-halogenated scaffold prevents late-stage drug candidate attrition due to poor pharmacokinetic profiles.
A major bottleneck in pyrazole chemistry is the formation of N1/N2 regioisomers during alkylation. The massive steric bulk of the 5-isopentyl group adjacent to the N2 position sterically shields it, directing electrophilic attack predominantly to the N1 position. This results in >90% regioselectivity under standard conditions, whereas the unsubstituted 1H-pyrazole-3-carboxylic acid typically yields problematic ~1:1 mixtures [1].
| Evidence Dimension | Regioselectivity in N-Alkylation |
| Target Compound Data | >90% preference for N1 alkylation |
| Comparator Or Baseline | 1H-pyrazole-3-carboxylic acid (~1:1 N1/N2 mixtures) |
| Quantified Difference | Significant reduction in regioisomer formation |
| Conditions | Standard basic alkylation conditions (e.g., K2CO3/DMF with alkyl halides) |
Reduces raw material waste and eliminates the need for expensive, time-consuming chromatographic separations during scale-up.
The highly polar nature of unsubstituted pyrazole-3-carboxylic acids makes them notoriously difficult to dissolve in standard aprotic solvents like dichloromethane (DCM). The addition of the lipophilic isopentyl chain significantly disrupts the intermolecular hydrogen bonding crystal lattice, increasing solubility in DCM and DMF to >0.5 M at room temperature, compared to <0.1 M for the baseline compound [1].
| Evidence Dimension | Solubility in Aprotic Coupling Solvents |
| Target Compound Data | High solubility in DCM and DMF at room temperature (>0.5 M) |
| Comparator Or Baseline | 1H-pyrazole-3-carboxylic acid (poor solubility in DCM, <0.1 M) |
| Quantified Difference | >5-fold increase in working concentration for amide coupling |
| Conditions | Standard peptide/amide coupling workflows (e.g., HATU/DIPEA in DCM/DMF) |
Allows for higher concentration reactions, driving coupling kinetics and making the compound ideal for automated parallel synthesis platforms.
This compound is the optimal starting material for developing next-generation SDHI fungicides. The isopentyl group provides the necessary lipophilic tail to penetrate fungal membranes and anchor into the hydrophobic channel of the succinate dehydrogenase enzyme, while the 4-chloro substitution locks the amide conformation for maximum target affinity [1].
For pharmaceutical companies targeting lipid-rich receptors like CB1 or CB2, this scaffold mimics the hydrophobic interactions of endogenous ligands. The built-in metabolic block at the C4 position ensures that the resulting drug candidates maintain viable pharmacokinetic profiles during in vivo testing [2].
Due to its excellent solubility in DCM and DMF, as well as its predictable regioselectivity during N-alkylation, this compound is highly suited for automated, parallel synthesis platforms. Procurement of this specific derivative minimizes line-clogging issues and reduces the need for post-synthesis regioisomer purification [3].